molecular formula C13H8N4S B1347442 2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile CAS No. 119022-76-3

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Cat. No.: B1347442
CAS No.: 119022-76-3
M. Wt: 252.30 g/mol
InChI Key: KTPFGSXXUDJFFQ-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile ( 119022-76-3, Molecular Formula: C13H8N4S) is a highly functionalized pyridine derivative that serves as a privileged scaffold in medicinal chemistry and materials science . This compound belongs to the class of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are widely used in the synthesis of biologically active compounds . Research indicates that derivatives of this core structure exhibit significant potential as agonists for adenosine receptors (ARs), including A1, A2A, and A2B subtypes, making them valuable templates for developing therapeutics for cardiovascular diseases . Notable analogues, such as Capadenoson and Neladenoson bialanate hydrochloride, have advanced to Phase II clinical trials for conditions like atrial fibrillation and chronic cardiac insufficiency, highlighting the therapeutic relevance of this chemical series . Beyond pharmaceutical applications, this compound and its derivatives have demonstrated promising anticorrosion properties. Electrochemical studies show that such pyridines act as mixed-type corrosion inhibitors in acidic environments, with one lead compound exhibiting an inhibition efficiency of 97.6% at a concentration of 1.22 mmol L⁻¹ in 1 M HCl . The compound is typically synthesized via a pseudo-four-component reaction (pseudo-4CR) involving the condensation of malononitrile, aldehydes, and thiols . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPFGSXXUDJFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354744
Record name NSC678060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119022-76-3
Record name NSC678060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound is synthesized through a condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols. This synthesis process could potentially influence its interaction with its targets.

Pharmacokinetics

The compound’s molecular weight is 25229400, which could potentially influence its bioavailability and pharmacokinetic properties.

Action Environment

The synthesis of the compound involves the use of a novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, as an efficient catalyst. This suggests that the compound’s action could potentially be influenced by the presence of certain ionic liquids or similar substances in the environment.

Biological Activity

2-Amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with amino and phenyl groups, along with dicarbonitrile functionalities. Its molecular formula is C12H8N4SC_{12}H_{8}N_{4}S, and it possesses a unique sulfanylidene group that contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study indicated that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in vitro assays demonstrated that certain derivatives effectively inhibited proliferation in breast cancer and leukemia cell lines, suggesting a promising avenue for cancer therapy.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and protect neuronal cells from apoptosis, indicating potential applications in treating Alzheimer's disease and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to others.

CompoundActivity (MIC µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B16Escherichia coli

Case Study 2: Anticancer Research

In a study conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1075
2550
5030

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Recent advancements include catalytic methods that enhance yield and purity.

Q & A

What are the established synthetic routes for preparing 2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile?

The compound is synthesized via pseudo-four-component reactions (pseudo-4CR) involving two moles of malononitrile, one mole of aldehyde (e.g., benzaldehyde), and one mole of thiol. Catalytic advancements, such as using Diethylamine Dess–Martin periodinane, enable reactions under milder conditions (ambient temperature) with yields up to 96%. Variations in aldehyde and thiol substituents (e.g., aryl vs. alkyl) diversify the scaffold .

How can reaction conditions be systematically optimized to enhance yields in sulfanylidene-pyridine syntheses?

Optimization involves:

  • Catalyst systems : Diethylamine Dess–Martin periodinane reduces reaction times (1.5–10 hours) and improves yields (>90%) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization.
  • Temperature control : Electron-deficient aldehydes require higher temperatures (80–100°C) to overcome steric hindrance .
    A comparative analysis of 60 derivatives shows that 4-chlorophenyl thiols yield 95% at 1.5 hours, while cyclohexyl thiols require 2 hours for 96% yields .

What spectroscopic and crystallographic techniques validate the structure of these derivatives?

  • NMR : ¹H NMR confirms aromatic protons (δ 6.8–8.5 ppm) and –NH₂ groups (δ 7.0–8.0 ppm). ¹³C NMR identifies cyano carbons (~115 ppm) .
  • IR : Peaks at ~2200 cm⁻¹ (–C≡N) and 3150–3350 cm⁻¹ (–NH₂) .
  • XRD : Resolves crystallographic ambiguities, e.g., bond lengths (C–S: 1.76 Å) and dihedral angles in dihydropyridine derivatives .

How do structural modifications (e.g., heterocyclic moieties) influence biological activity?

Incorporating 1,3,4-oxadiazole enhances antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). The moiety improves membrane penetration via π-π stacking and hydrogen bonding with bacterial targets. Derivatives with furan or thiophene substituents show moderate antifungal activity (IC₅₀: 12–25 µM) .

What computational strategies predict reaction pathways for novel derivatives?

Quantum chemical calculations (DFT) model transition states and regioselectivity. ICReDD’s workflow integrates reaction path searches with experimental data, reducing trial-and-error cycles. For example, computational screening identified optimal conditions for S-alkylation in dihydropyridines .

How are yield discrepancies resolved when varying substituents in pseudo-4CR syntheses?

Discrepancies arise from steric/electronic effects. For example:

  • 4-Bromophenyl thiols : Yield 93% at 1.5 hours due to electron-withdrawing effects accelerating cyclization.
  • n-Butyl thiols : Require 10 hours (95% yield) due to steric bulk delaying intermediate formation .

What methodologies confirm regioselectivity in dihydropyridine alkylation?

Tandem synthesis (Knoevenagel-Michael-intramolecular condensation) followed by XRD analysis confirms exclusive S-alkylation. For example, allylsulfanyl derivatives show no N-alkylation byproducts, validated by crystallographic data .

What purification methods achieve high-purity isolates?

  • Column chromatography : Silica gel with EtOAc/CHX/MeOH (7:2:1) removes polar impurities.
  • Recrystallization : Ethanol/2-methoxyethanol mixtures yield >95% purity. TLC (Rf 0.3–0.5) monitors intermediates .

How are thermodynamic and kinetic parameters analyzed in these reactions?

Isothermal titration calorimetry (ITC) and kinetic studies (e.g., variable-temperature NMR) quantify activation energies (Eₐ: 50–75 kJ/mol) and entropy changes (ΔS: −120 to −80 J/mol·K). Data guide solvent selection (e.g., DMF lowers Eₐ by 15%) .

What strategies address solubility challenges in biological assays?

  • Co-solvents : DMSO (≤5% v/v) maintains compound stability.
  • Prodrug design : Esterification of –CN groups improves aqueous solubility (e.g., methyl ester derivatives) without compromising activity .

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